Covalent DNA Binding Fraction: Anti-BA-10,11-DE Binds DNA 4.3-Fold More Efficiently Than Its Syn Diastereomer
In a direct head-to-head comparison under identical conditions, the anti diastereomer of the non-bay-region benz[a]anthracene 10,11-diol epoxide (CCRIS 779) exhibits a covalent DNA binding fraction of 13 ± 2%, which is approximately 4.3-fold higher than the 3 ± 1% observed for the corresponding syn diastereomer (syn-BA-10,11-DE) [1]. Both diastereomers were reacted with native double-stranded DNA in 5 mM sodium cacodylate buffer at pH 7.0 and 23°C. The same study established that these non-bay-region covalent binding levels are lower by a factor of approximately two than those of the bay-region diol epoxides of benz[a]anthracene (~26%), situating CCRIS 779 at an intermediate binding efficiency between the syn diastereomer and the bay-region anti regioisomer [1]. The higher covalent binding of the anti form is mechanistically linked to its stronger non-covalent intercalation complex preceding chemical reaction [1].
| Evidence Dimension | Fraction of diol epoxide molecules covalently bound to DNA |
|---|---|
| Target Compound Data | 13 ± 2% (anti-BA-10,11-DE; CCRIS 779) |
| Comparator Or Baseline | 3 ± 1% (syn-BA-10,11-DE); ~26% (bay-region anti-BA-3,4-diol 1,2-oxide, class-level) |
| Quantified Difference | ~4.3-fold higher than syn; ~2-fold lower than bay-region anti |
| Conditions | Racemic diol epoxides, native double-stranded DNA, 5 mM sodium cacodylate buffer, pH 7.0, 23°C; spectroscopic detection |
Why This Matters
Procurement of the correct anti diastereomer is critical: substituting the syn diastereomer yields a >4-fold underestimate of DNA binding capacity, skewing adductome quantification in PAH exposure biomonitoring.
- [1] Carberry SE, Geacintov NE, Harvey RG. Reactions of stereoisomeric non-bay-region benz[a]anthracene diol epoxides with DNA and conformations of non-covalent complexes and covalent adducts. Carcinogenesis. 1989;10(1):97-103. doi:10.1093/carcin/10.1.97. PMID: 2910537. View Source
